4-Chloro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Chloro-2-(trifluoromethyl)phenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a trifluoromethyl group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
4-Chloro-2-(trifluoromethyl)phenylboronic acid is primarily used as a reactant in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. This reaction is used to synthesize a wide range of biologically active molecules, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and soluble in methanol . These properties can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. As a reactant in chemical synthesis, its primary effect is the formation of new carbon-carbon bonds, enabling the creation of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature, preferably in a cool and dark place . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound to prevent respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalyst: Palladium acetate or palladium chloride.
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Temperature: Typically between 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: 4-Chloro-2-(trifluoromethyl)phenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it useful in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific characteristics and functionalities.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenylboronic acid
- 4-Iodo-2-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Comparison: 4-Chloro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain cross-coupling reactions. Compared to its analogs, such as 4-bromo-2-(trifluoromethyl)phenylboronic acid, the chlorine-substituted compound may offer different reactivity and selectivity profiles, which can be advantageous in specific synthetic applications.
Properties
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPBOBGBYQQYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376837 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-41-4 | |
Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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